
3-Propylpyrazine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Propylpyrazine-2-carboxylic acid is a heterocyclic compound that has been studied for its potential applications in scientific research. This compound has a unique chemical structure that makes it an interesting subject of study. In
Applications De Recherche Scientifique
3-Propylpyrazine-2-carboxylic acid has been studied for its potential applications in scientific research. One of the most promising applications is in the field of neuroscience. Studies have shown that this compound has the ability to modulate the activity of certain neurotransmitters in the brain, leading to potential therapeutic applications for neurological disorders such as Parkinson's disease and Alzheimer's disease.
Mécanisme D'action
The mechanism of action of 3-Propylpyrazine-2-carboxylic acid is not yet fully understood. However, studies have suggested that this compound may act as a modulator of neurotransmitter activity in the brain. Specifically, it has been shown to affect the activity of dopamine, a neurotransmitter that is involved in the regulation of movement, motivation, and reward.
Effets Biochimiques Et Physiologiques
Studies have shown that 3-Propylpyrazine-2-carboxylic acid has a number of biochemical and physiological effects. For example, it has been shown to increase the release of dopamine in the brain, leading to increased dopamine activity. This increased activity may have potential therapeutic applications for neurological disorders such as Parkinson's disease and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-Propylpyrazine-2-carboxylic acid in lab experiments is its unique chemical structure, which makes it an interesting subject of study. However, there are also some limitations to using this compound. For example, it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
Orientations Futures
There are many potential future directions for the study of 3-Propylpyrazine-2-carboxylic acid. One area of research that is particularly promising is the development of new therapeutic applications for neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research.
In conclusion, 3-Propylpyrazine-2-carboxylic acid is a compound that has been studied for its potential applications in scientific research. While there is still much to learn about this compound, the research that has been conducted so far suggests that it may have potential therapeutic applications for neurological disorders. With further research, it is possible that this compound could be used to develop new treatments for a variety of conditions.
Méthodes De Synthèse
The synthesis of 3-Propylpyrazine-2-carboxylic acid can be achieved by a variety of methods. One of the most common methods is the reaction of 3-propylpyrazine with chloroacetic acid in the presence of a catalyst. This reaction results in the formation of 3-Propylpyrazine-2-carboxylic acid.
Propriétés
Numéro CAS |
113282-87-4 |
|---|---|
Nom du produit |
3-Propylpyrazine-2-carboxylic acid |
Formule moléculaire |
C8H10N2O2 |
Poids moléculaire |
166.18 g/mol |
Nom IUPAC |
3-propylpyrazine-2-carboxylic acid |
InChI |
InChI=1S/C8H10N2O2/c1-2-3-6-7(8(11)12)10-5-4-9-6/h4-5H,2-3H2,1H3,(H,11,12) |
Clé InChI |
KYUSQICLICBNJA-UHFFFAOYSA-N |
SMILES |
CCCC1=NC=CN=C1C(=O)O |
SMILES canonique |
CCCC1=NC=CN=C1C(=O)O |
Synonymes |
Pyrazinecarboxylic acid, 3-propyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





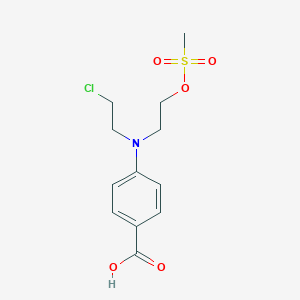

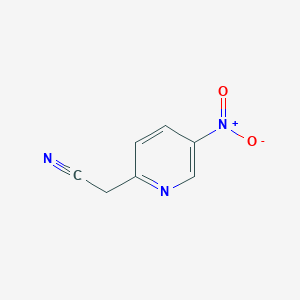
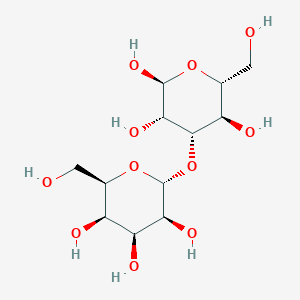
![7-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B56156.png)
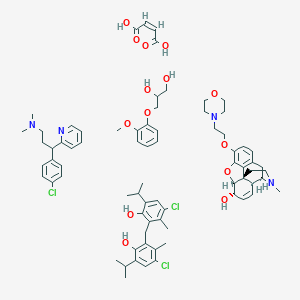
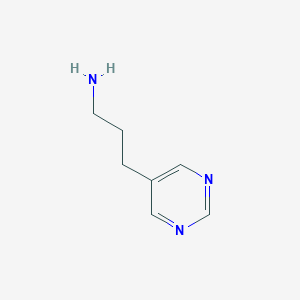
![disodium;3-[4-[(5-nitropyridin-2-yl)diazenyl]-3-oxido-N-propylanilino]propane-1-sulfonate](/img/structure/B56161.png)
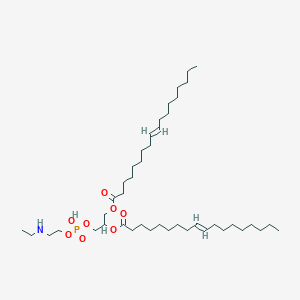

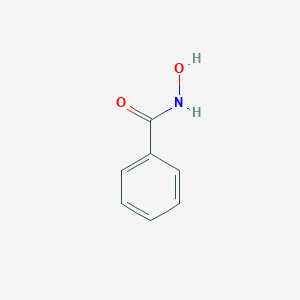
![alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-2-methyl-7-azabicyclo[4.1.0]heptane-7-ethanol](/img/structure/B56168.png)